Cas no 610753-45-2 (3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate)

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is a synthetic chromene derivative with potential applications in organic synthesis and material science. The compound features a chromene core substituted with a methoxyphenyl group at the 3-position and a methyl group at the 2-position, contributing to its structural stability. The 4-nitrobenzoate ester at the 7-position enhances reactivity, making it a versatile intermediate for further functionalization. Its well-defined molecular structure allows for precise modifications, while the nitro group offers opportunities for selective reduction or substitution reactions. This compound is particularly valuable in the development of fluorophores, pharmaceuticals, or advanced polymeric materials due to its conjugated system and tunable properties.
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate structure
610753-45-2 structure
Product name:3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
CAS No:610753-45-2
MF:C24H17NO7
Molecular Weight:431.394286870956
CID:5554374

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • SBZYOXUBTSAIQD-UHFFFAOYSA-N
    • 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
    • インチ: 1S/C24H17NO7/c1-14-22(15-5-9-18(30-2)10-6-15)23(26)20-12-11-19(13-21(20)31-14)32-24(27)16-3-7-17(8-4-16)25(28)29/h3-13H,1-2H3
    • InChIKey: SBZYOXUBTSAIQD-UHFFFAOYSA-N
    • SMILES: C1(C)OC2=CC(OC(=O)C3=CC=C([N+]([O-])=O)C=C3)=CC=C2C(=O)C=1C1=CC=C(OC)C=C1

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3139-1762-15mg
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
610753-45-2 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F3139-1762-75mg
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
610753-45-2 90%+
75mg
$208.0 2023-07-05
Life Chemicals
F3139-1762-10μmol
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
610753-45-2 90%+
10μl
$69.0 2023-07-05
Life Chemicals
F3139-1762-2μmol
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
610753-45-2 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F3139-1762-10mg
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
610753-45-2 90%+
10mg
$79.0 2023-07-05
Life Chemicals
F3139-1762-5μmol
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
610753-45-2 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F3139-1762-20mg
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
610753-45-2 90%+
20mg
$99.0 2023-07-05
A2B Chem LLC
BA71957-10mg
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
610753-45-2
10mg
$291.00 2024-04-19
A2B Chem LLC
BA71957-100mg
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
610753-45-2
100mg
$697.00 2024-04-19
Life Chemicals
F3139-1762-20μmol
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
610753-45-2 90%+
20μl
$79.0 2023-07-05

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate 関連文献

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoateに関する追加情報

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate (CAS No. 610753-45-2)

The compound 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate (CAS No. 610753-45-2) is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of chromenyl benzoates, which are known for their potential applications in pharmaceuticals, agrochemicals, and advanced materials. The molecule consists of a chromene ring system substituted with a methoxyphenyl group at position 3 and a methyl group at position 2, along with a nitrobenzoate moiety attached at position 7. This unique combination of functional groups makes it a promising candidate for various research and development activities.

Recent studies have highlighted the importance of chromenyl benzoates in drug discovery due to their ability to modulate biological pathways. For instance, the chromenyl core has been shown to exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. Additionally, the methoxyphenyl group enhances the compound's solubility and bioavailability, making it more effective in biological systems. The nitrobenzoate moiety, on the other hand, contributes to the compound's stability and reactivity, enabling it to interact with specific biological targets.

The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed various strategies, including Suzuki coupling and Friedel-Crafts acylation, to construct the chromene framework. The introduction of the nitrobenzoate group has been optimized through nucleophilic aromatic substitution reactions, ensuring high yields and purity. These advancements in synthetic chemistry have significantly improved the scalability of this compound for large-scale production.

From a pharmacological perspective, this compound has demonstrated remarkable potential in preclinical studies. It has been evaluated for its ability to inhibit key enzymes involved in inflammation and cancer progression. For example, studies have shown that the compound can effectively suppress cyclooxygenase (COX) activity, which is a major target for anti-inflammatory drugs. Furthermore, its ability to modulate nuclear factor-kappa B (NF-kB) signaling pathways suggests its potential role in anti-cancer therapies.

The structural versatility of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate also makes it an attractive candidate for material science applications. Its chromene-based structure exhibits strong UV absorption properties, making it suitable for use in photoprotective coatings and advanced optical materials. Additionally, the compound's ability to form stable complexes with metal ions has opened new avenues for its application in catalysis and sensing technologies.

In terms of environmental impact, researchers have conducted extensive studies on the biodegradability and toxicity of this compound. Results indicate that it is relatively non-toxic to aquatic organisms under standard test conditions. However, further research is needed to assess its long-term effects on ecosystems and human health.

In conclusion, 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate (CAS No. 610753

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